1-Aminocyclobutanecarboxylic acid hydrochloride
Overview
Description
1-Aminocyclobutanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO2. It is a white to almost white crystalline powder that is soluble in water. This compound is known for its stability and is widely used in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminocyclobutanecarboxylic acid hydrochloride is typically synthesized through a two-step process:
Cyclobutanone Reaction: Cyclobutanone reacts with ammonium formate under heated conditions to form 1-aminocyclobutanecarboxylic acid ester.
Hydrochloric Acid Reaction: The ester is then reacted with hydrochloric acid to produce this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Aminocyclobutanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide.
Major Products:
Substitution Products: Derivatives with different substituents on the amino group.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
1-Aminocyclobutanecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
1-Aminocyclobutanecarboxylic acid hydrochloride acts as an NMDA receptor antagonist at the glycine site. It functions as an agonist, being an analog of glycine at the NMDA-glycine receptor site. This interaction affects signal transmission in the central nervous system, influencing various physiological processes .
Comparison with Similar Compounds
1-Aminocyclopropanecarboxylic Acid: Another cyclic amino acid with similar properties but a different ring size.
Cyclobutanecarboxylic Acid: Lacks the amino group but shares the cyclobutane ring structure.
Uniqueness: 1-Aminocyclobutanecarboxylic acid hydrochloride is unique due to its specific interaction with NMDA receptors and its stability in various chemical reactions. Its ability to form peptide bonds and participate in organic synthesis makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-aminocyclobutane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-5(4(7)8)2-1-3-5;/h1-3,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVGNDTGRUBQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462195 | |
Record name | 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98071-16-0 | |
Record name | Cyclobutanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98071-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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